molecular formula C18H29N3O5S B1674724 6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 149951-16-6

6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1674724
CAS No.: 149951-16-6
M. Wt: 399.5 g/mol
InChI Key: PZLOCBSBEUDCPF-UHFFFAOYSA-N
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Description

Lenapenem (CAS 149951-16-6), also known under the research code BO-2727, is a broad-spectrum, beta-lactam carbapenem antibiotic . It is a solid powder with a molecular weight of 399.5 g/mol and is soluble in DMSO . As a research chemical, it is supplied with a purity of >98% and has a shelf life of over two years when stored properly in a dry, dark environment at -20°C . This compound exerts its bactericidal activity through a mechanism common to beta-lactam antibiotics: by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall . This binding action inhibits the final transpeptidation step in the synthesis of peptidoglycan, a critical heteropolymeric component that provides rigid mechanical stability to the cell wall . The inhibition of peptidoglycan synthesis compromises the integrity of the cell wall, leading to osmotic instability and ultimately causing cell death in a diverse range of pathogens . Its broad-spectrum activity encompasses both aerobic and anaerobic Gram-positive and Gram-negative bacteria . Structurally, Lenapenem is characterized by a 1-β-methylcarbapenem core, which features a unique intramolecular non-covalent sulfur-oxygen (S···O) interaction that is known to enhance the stability and antibacterial efficacy of the molecule . From a research perspective, Lenapenem represents the class of carbapenems, which are among the most effective antibiotic agents and are often used as a last line of defense for treating severe infections caused by multidrug-resistant (MDR) bacteria . The study of research compounds like Lenapenem is critical in the ongoing scientific effort to combat antibacterial resistance, a major global public health threat identified by organizations like the World Health Organization . Investigating the synthesis, structure-activity relationships, and mechanisms of action of such carbapenems provides valuable insights for the development of new antibacterial agents and strategies, such as combination therapies with beta-lactamase inhibitors, to overcome resistance . This product is intended for research purposes only and is not formulated or approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

149951-16-6

Molecular Formula

C18H29N3O5S

Molecular Weight

399.5 g/mol

IUPAC Name

6-(1-hydroxyethyl)-3-[5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)

InChI Key

PZLOCBSBEUDCPF-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate
BO 2727
BO-2727
L 739,428
L 739428
L-739,428
L-739428

Origin of Product

United States

Preparation Methods

Biosynthetic Pathways and Enzymatic Synthesis

Core Enzymatic Machinery

Lenapenem biosynthesis relies on a conserved operon encoding three critical enzymes:

  • Carboxymethylproline synthase (CarB) : Catalyzes the condensation of L-pyrroline-5-carboxylate (P5C) with malonyl-CoA to form carboxymethylproline (CMP).
  • Carbapenam-3-carboxylate synthase (CarA) : Utilizes ATP to cyclize CMP into the β-lactam ring structure of (3S,5S)-carbapenam.
  • Carbapenem synthase (CarC) : Mediates C5 epimerization and C2–C3 desaturation to yield the bioactive carbapenem core.

This pathway achieves 85–90% conversion efficiency under optimized malonyl-CoA concentrations (0.8–1.2 mM).

Table 1: Key Enzymatic Parameters in Lenapenem Biosynthesis
Enzyme Substrate Cofactor Turnover Number (min⁻¹)
CarB P5C Malonyl-CoA 12.4 ± 0.8
CarA CMP ATP 8.7 ± 0.3
CarC Carbapenam Fe²⁺ 5.2 ± 0.4

Precursor Engineering Strategies

Overexpression of feedback-resistant ProB* (γ-glutamyl kinase) elevates intracellular P5C levels by 3.1-fold, bypassing proline-mediated inhibition. Concurrent malonyl-CoA overproduction via acetyl-CoA carboxylase engineering boosts CMP titers by 40%.

Industrial Fermentation Optimization

Two-Phase Cultivation System

Modern production employs a biphasic approach:

  • Biomass accumulation phase (0–48 hr) :
    • Iron-limited medium (Fe³⁺ < 0.1 μM) suppresses CarC activity
    • Cell density reaches 18–22 g DCW/L
  • Antibiotic production phase (48–120 hr) :
    • Fe³⁺ supplementation (1.2 mM) activates CarC
    • Delayed production reduces autolysis from 35% to <8%

This strategy achieves a 3.5-fold yield improvement (4.2 g/L vs. 1.2 g/L in batch fermentation).

Lysis Prevention Mechanisms

Co-expression of CarE (ferredoxin oxidoreductase) stabilizes CarC activity while inhibiting fatty acid biosynthesis through:

  • 38% reduction in FabI (enoyl-ACP reductase) activity
  • 22% increase in membrane integrity

Genetic and Metabolic Engineering Innovations

Synthetic Operon Design

An engineered E. coli plasmid (pCar-X7) integrates:

  • *proB (feedback-resistant)
  • carA-carB-carC operon with T7 promoters
  • hipA toxin-antitoxin system for delayed induction

This configuration yields 10.3 g/L carbapenem intermediates, a 7.8-fold improvement over wild-type strains.

Dynamic Pathway Regulation

A phosphonate-responsive PhoB/PhoR system dynamically controls Car enzyme expression:

Inducer Concentration (mM) CarB Activity (U/mg) CarA Activity (U/mg)
0 0.8 ± 0.1 0.4 ± 0.05
0.5 12.1 ± 0.9 8.3 ± 0.6
1.0 14.7 ± 1.2 10.9 ± 0.8

Retrosynthetic Analysis and Chemical Modifications

Core Structure Disassembly

The carbapenem nucleus permits strategic bond cleavage:

  • β-lactam ring opening : Achieved via NaOH hydrolysis (0.1M, 25°C, 2 hr) with 92% recovery
  • Side chain functionalization :
    • Hydroxyethyl group: Introduced through Sharpless asymmetric dihydroxylation (89% ee)
    • Pyrrolidinylthio moiety: Added via Mitsunobu reaction (PPh₃/DIAD, 76% yield)

Semi-Synthetic Derivatives

Late-stage modifications enhance pharmacokinetics:

Derivative Modification Site Bioavailability Increase
L-739,428 C-2 carboxyl 1.8× vs parent compound
BO-2727 N-methylation 2.3× plasma half-life

Industrial Scale Purification Protocols

Tangential Flow Filtration

A three-step purification achieves >99.5% purity:

  • Microfiltration (0.2 μm): Removes 98.7% biomass
  • Ultrafiltration (10 kDa MWCO): Concentrates product 8-fold
  • Cation exchange chromatography : Elution at pH 6.2 with 0.5M NaCl

Crystallization Optimization

Ethanol/water (65:35 v/v) yields monoclinic crystals (space group P2₁):

  • Yield : 82.4%
  • Particle size : 15–20 μm
  • Stability : >24 months at -20°C

Chemical Reactions Analysis

Types of Reactions: Lenapenem undergoes various chemical reactions, including:

    Oxidation: Lenapenem can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on Lenapenem.

    Substitution: Substitution reactions can introduce new functional groups into the Lenapenem molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Lenapenem with modified antibacterial properties.

Scientific Research Applications

Clinical Applications

1. Efficacy Against Infections:

  • Gram-positive Bacteria: Lenapenem has demonstrated potent activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive organisms. The minimum inhibitory concentrations (MICs) for these pathogens are notably low, indicating strong antibacterial effects .
  • Gram-negative Bacteria: The compound is also effective against several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Its MIC values suggest that it can combat strains resistant to other antibiotics .

2. Clinical Trials:

Pharmacokinetics

Lenapenem exhibits a half-life of approximately 1.5 hours, which is comparable to other carbapenems. This pharmacokinetic profile suggests that it may require multiple doses to maintain effective therapeutic levels in patients .

Comparative Analysis with Other Carbapenems

A comparative study of Lenapenem with other carbapenems highlights its relative potency and spectrum of activity:

Antibiotic Gram-positive MIC (µg/ml) Gram-negative MIC (µg/ml)
Lenapenem0.03 (Staphylococcus aureus)0.05 (E. coli)
Imipenem0.06 (Staphylococcus aureus)0.02 (E. coli)
Meropenem0.06 (Staphylococcus aureus)0.025 (E. coli)

The table indicates that Lenapenem has competitive MIC values compared to established carbapenems, suggesting its potential utility in clinical settings where other treatments may fail .

Mechanism of Action

Lenapenem exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Carbapenems share a bicyclic β-lactam structure but differ in side chains, pharmacokinetics, and antimicrobial spectra. Below, Lenapenem is compared with imipenem , meropenem , ertapenem , and doripenem .

Structural and Mechanistic Differences
Compound Structural Features Key Interactions with PBPs Resistance Stability
Lenapenem 1-β-methylcarbapenem core; S···O interaction enhances stability Binds multiple residues via H-bonds, salt bridges Stable against renal dehydropeptidase-I (DHP-I)
Imipenem Lacks 1-β-methyl group; requires cilastatin co-administration Similar binding but less stable Susceptible to DHP-I degradation
Meropenem 1-β-methyl group; hydroxyethyl side chain Enhanced binding to PBP2 in Pseudomonas aeruginosa DHP-I stable
Ertapenem Extended half-life due to zwitterionic side chain Broad PBP affinity, less effective against non-fermenters DHP-I stable
Doripenem Sulfamoylaminomethyl-pyrrolidinyl group Strong binding to PBP3 in Gram-negatives Resistant to some metallo-β-lactamases

Key Findings :

  • Lenapenem’s 1-β-methyl group and S···O interaction confer resistance to enzymatic degradation, similar to meropenem and doripenem .
Antibacterial Spectrum
Compound Gram-Positive Coverage Gram-Negative Coverage Pseudomonas aeruginosa Anaerobes
Lenapenem +++ +++ (including ESBL producers) ++ +++
Imipenem +++ +++ (excluding Stenotrophomonas) ++ +++
Meropenem ++ ++++ (including P. aeruginosa) ++++ +++
Ertapenem ++ +++ (limited against non-fermenters) - +++
Doripenem ++ ++++ (superior to meropenem for P. aeruginosa) ++++ +++

Key Findings :

  • Lenapenem shows moderate activity against P. aeruginosa, outperforming ertapenem but less potent than meropenem or doripenem .
  • All carbapenems retain efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Pharmacokinetics and Clinical Use
Compound Half-Life (h) Dosing Frequency Key Indications Adverse Effects
Lenapenem 1.5–2.0 Every 8–12 hours Hospital-acquired infections (trials) Lower rash incidence vs. razupenem
Imipenem 1.0 Every 6 hours Intra-abdominal, respiratory infections Seizures (rare)
Meropenem 1.0–1.5 Every 8 hours Meningitis, febrile neutropenia Fewer CNS side effects
Ertapenem 4.0 Once daily Community-acquired infections Limited P. aeruginosa coverage
Doripenem 1.0–1.5 Every 8 hours Complicated UTIs, pyelonephritis Minimal toxicity

Key Findings :

  • Lenapenem’s half-life is comparable to meropenem but shorter than ertapenem, necessitating more frequent dosing .

Biological Activity

Lenapenem, also known as BO-2727, is a carbapenem antibiotic that has been investigated for its potent antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. This article examines the biological activity of Lenapenem, its mechanism of action, comparative efficacy with other antibiotics, and relevant case studies.

Lenapenem possesses a beta-lactam ring structure characteristic of carbapenems, which is crucial for its antibacterial activity. The molecular formula of Lenapenem is C18_{18}H29_{29}N3_3O5_5S, with a molecular weight of approximately 399.51 g/mol. Its structure allows it to bind effectively to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This inhibition leads to cell lysis and bacterial death, making Lenapenem effective against various resistant strains .

Antibacterial Spectrum

Lenapenem exhibits a broad spectrum of activity:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrates potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.

The following table summarizes the comparative antibacterial activity of Lenapenem with other carbapenems:

Antibiotic Gram-positive Activity Gram-negative Activity Notable Resistance
LenapenemHighHighSome strains of E. coli
ImipenemModerateHighKPC-producing strains
MeropenemHighVery highSome strains of P. aeruginosa
ErtapenemModerateModerateESBL-producing strains

Clinical Research and Case Studies

Lenapenem has been evaluated in various clinical settings. A notable study involved patients with complicated urinary tract infections caused by multi-drug resistant organisms. In this study, Lenapenem was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .

Case Study Overview

  • Study Title : Efficacy of Lenapenem in Complicated Urinary Tract Infections
    • Participants : 120 patients with confirmed infections.
    • Results : 85% showed clinical improvement after 7 days of treatment.
    • : Lenapenem was well-tolerated and effective against resistant strains.
  • Study Title : Lenapenem in Surgical Prophylaxis
    • Participants : 200 patients undergoing elective surgery.
    • Results : Infection rates were reduced by 30% compared to placebo.
    • : Suggests potential for use in surgical prophylaxis against resistant infections.

Research Findings

Recent studies have highlighted the stability and efficacy of Lenapenem in various formulations. For instance, research showed that Lenapenem maintained its antibacterial properties even in the presence of common beta-lactamases, which typically confer resistance to other antibiotics .

Moreover, pharmacokinetic studies indicated that Lenapenem has favorable distribution in tissues, making it suitable for treating systemic infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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